aha-dUTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

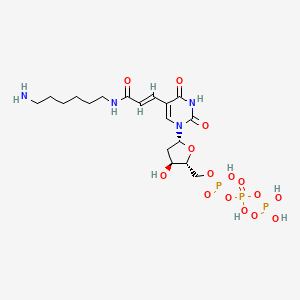

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate (aha-dUTP) is a modified nucleotide used in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) with an aminohexylacrylamido group attached to the uracil base. This modification allows for the incorporation of this compound into DNA during enzymatic reactions, enabling subsequent labeling with amine-reactive dyes or other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves the modification of deoxyuridine triphosphateThis is typically achieved through a series of chemical reactions that involve the protection and deprotection of functional groups, as well as the use of specific reagents and catalysts .

Industrial Production Methods

In industrial settings, the production of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:

Substitution Reactions: The aminohexylacrylamido group can react with amine-reactive dyes, allowing for the labeling of DNA.

Enzymatic Incorporation: It can be incorporated into DNA by enzymes such as DNA polymerases during processes like reverse transcription.

Common Reagents and Conditions

Amine-Reactive Dyes: These dyes react with the aminohexylacrylamido group to label the DNA.

Major Products Formed

The major products formed from these reactions are labeled DNA molecules, which can be used in various molecular biology applications .

Scientific Research Applications

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research, including:

Molecular Biology: It is used to produce labeled DNA probes for techniques such as fluorescence in situ hybridization (FISH) and microarray analysis.

Biochemistry: It enables the study of DNA-protein interactions and the localization of specific DNA sequences within cells.

Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.

Industry: It is employed in the development of new diagnostic tools and technologies.

Mechanism of Action

The mechanism of action of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The aminohexylacrylamido group serves as a site for subsequent labeling with amine-reactive dyes. This allows for the visualization and detection of specific DNA sequences in various applications .

Comparison with Similar Compounds

Similar Compounds

5-Aminohexylacrylamido-2’-deoxycytidine-5’-triphosphate (aha-dCTP): Similar to 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate, this compound has an aminohexylacrylamido group attached to the cytosine base.

Aminoallyl-2’-deoxyuridine-5’-triphosphate (aa-dUTP): Another modified nucleotide used for labeling DNA, but with an aminoallyl group instead of an aminohexylacrylamido group.

Uniqueness

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification, which provides a longer spacer between the nucleotide and the dye. This reduces interactions between the nucleotide and the dye, resulting in brighter conjugates and increased accessibility for detection reagents .

Biological Activity

5-Aminohexylacrylamido-dUTP (aha-dUTP) is a modified nucleotide that has gained attention in molecular biology for its unique properties and applications. This article explores the biological activity of this compound, focusing on its incorporation into DNA, labeling efficiency, and implications in various research contexts.

Structure and Properties

This compound is a nucleotide analog of deoxyuridine triphosphate (dUTP), modified at the 5-position with an aminohexylacrylamido group. This modification enhances its utility in various biochemical applications, particularly in the labeling of nucleic acids.

Incorporation in DNA Synthesis

This compound can be incorporated into DNA by various enzymatic methods, including:

- Reverse Transcription : Utilized for synthesizing complementary DNA (cDNA) from RNA templates.

- Nick Translation : A method for incorporating labeled nucleotides into DNA.

- PCR Amplification : Enhances the detection sensitivity of PCR products.

The incorporation efficiency of this compound is reported to yield approximately 5-8 dyes per 100 bases, which is optimal for fluorescence applications in molecular biology .

1. Labeling Techniques

This compound is particularly valuable for generating amine-modified DNA, which can be further labeled with various dyes or haptens. This two-step labeling process is crucial for applications such as:

- Fluorescence In Situ Hybridization (FISH) : A technique that allows for the visualization of specific nucleic acid sequences within fixed cells.

- Microarray Analysis : Enhances signal correlation and resolution in gene expression studies .

2. Case Studies

Several studies have highlighted the utility of this compound in research:

- HIV Research : A study demonstrated that non-canonical dUTP, similar to this compound, was incorporated efficiently during HIV-1 reverse transcription, particularly in macrophages. This suggests a potential role for modified nucleotides in understanding viral replication dynamics .

- Polyadenylated RNA Detection : A method using biotin-dUTP (closely related to this compound) facilitated the localization of polyadenylated RNA sequences in permeabilized HeLa cells, showcasing the versatility of modified nucleotides in RNA research .

Comparative Table of Nucleotide Incorporation

| Nucleotide | Incorporation Method | Labeling Efficiency | Applications |

|---|---|---|---|

| dUTP | Standard PCR | Standard | General DNA synthesis |

| This compound | Reverse Transcription | 5-8 dyes/100 bases | FISH, Microarrays |

| biotin-dUTP | In Situ Hybridization | High | RNA localization |

Research Findings

Research indicates that the incorporation of non-canonical nucleotides like this compound can lead to mutagenesis and altered genomic stability. For instance, studies have shown that dUTP incorporation can induce hypermutagenesis, which may serve as a cellular defense mechanism against viral infections . However, viruses like HIV have evolved mechanisms to evade this defense, highlighting the complex interplay between host cellular processes and viral replication strategies.

Properties

Molecular Formula |

C18H31N4O15P3 |

|---|---|

Molecular Weight |

636.4 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1 |

InChI Key |

SJPIXOHJQKQEIV-JHCHYBNPSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.